

chemical and physical properties of 2-(2,5-Dichlorophenoxy)propanoic acid

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Compound of Interest

Compound Name: 2-(2,5-Dichlorophenoxy)propanoic acid

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An In-Depth Technical Guide to the Chemical and Physical Properties of **2-(2,5-Dichlorophenoxy)propanoic Acid**

Executive Summary

This technical guide provides a comprehensive overview of the core chemical and physical properties of **2-(2,5-dichlorophenoxy)propanoic acid** (CAS No: 6965-71-5). Intended for researchers, chemists, and professionals in drug development, this document synthesizes critical data regarding the compound's structure, physicochemical characteristics, spectral profile, and analytical methodologies. By grounding claims in authoritative data and explaining the rationale behind experimental techniques, this guide serves as a vital resource for the safe handling, characterization, and utilization of this compound in a laboratory setting.

Compound Identification and Molecular Structure

A precise understanding of a compound's identity and structure is the foundation of all subsequent research and development activities. This section details the fundamental identifiers for **2-(2,5-dichlorophenoxy)propanoic acid**.

Nomenclature and Identifiers

- IUPAC Name: **2-(2,5-dichlorophenoxy)propanoic acid**^[1].
- CAS Number: 6965-71-5^{[1][2][3][4]}.

- Molecular Formula: $C_9H_8Cl_2O_3$ [\[1\]](#)[\[2\]](#)[\[3\]](#).
- Synonyms: 2-(2,5-Dichlorophenoxy)propionic acid, Propanoic acid, 2-(2,5-dichlorophenoxy)-, EINECS 230-170-3, NSC 63350[\[1\]](#)[\[4\]](#).

Chemical Structure

The molecular structure consists of a propanoic acid moiety linked via an ether bond to a 2,5-dichlorinated benzene ring.

- SMILES: CC(C(=O)O)OC1=C(C=CC(=C1)Cl)Cl[\[1\]](#)[\[5\]](#).
- InChIKey: LDRYOEIGQCIMEK-UHFFFAOYSA-N[\[1\]](#)[\[5\]](#).

Chirality

A critical structural feature of this molecule is the presence of a chiral center at the alpha-carbon (C2) of the propanoic acid chain. This gives rise to two distinct enantiomers: (R)-**2-(2,5-dichlorophenoxy)propanoic acid** and (S)-**2-(2,5-dichlorophenoxy)propanoic acid**. This is analogous to the well-studied herbicide Dichlorprop (the 2,4-dichloro isomer), where only the (R)-enantiomer exhibits significant biological activity.[\[6\]](#)[\[7\]](#)[\[8\]](#) Consequently, any research, particularly in biological systems, must consider the stereochemistry of the material being used, as the enantiomers may have different pharmacological or toxicological profiles.

Physicochemical Properties

The physical properties of a compound dictate its behavior in various environments and are crucial for designing experiments, formulating solutions, and ensuring proper storage.

Table 1: Summary of Key Physicochemical Properties

Property	Value	Source(s)
Molecular Weight	235.06 g/mol	[1]
Exact Mass	233.9850495 Da	[1]
Physical Appearance	Crystalline solid	[4]
Melting Point	137-138 °C	[4]
Density	1.421 g/cm ³	[4]
XLogP3	2.8 - 3.4	[4][5]
pKa	~3.0 (estimated)	[9]

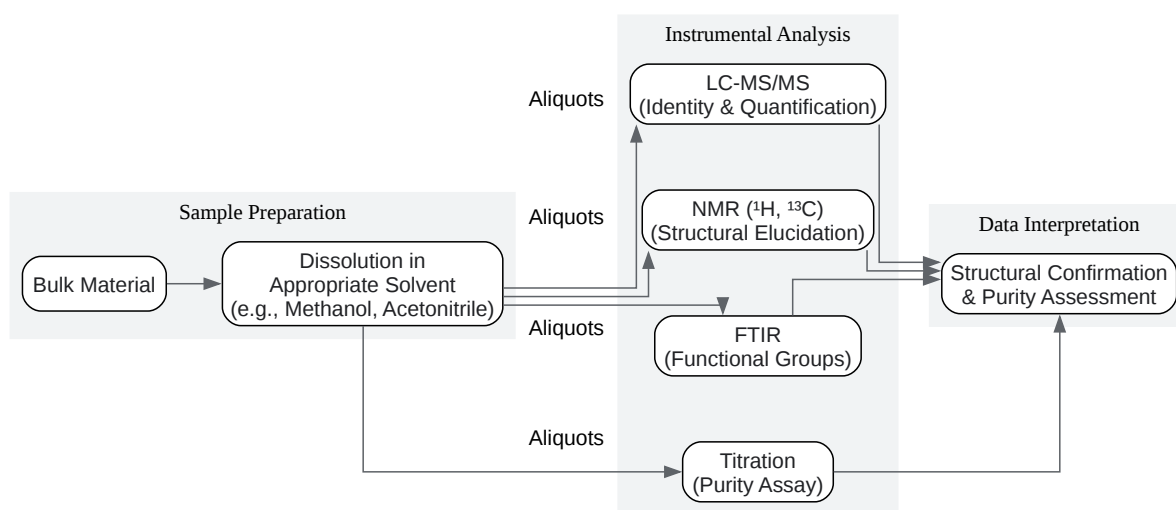
Note on pKa and Solubility: Direct experimental data for the solubility and pKa of the 2,5-dichloro isomer are not readily available. The provided pKa value is for the related (R)-2-(2,4-dichlorophenoxy)propanoic acid and serves as a reasonable estimate due to the similar electron-withdrawing nature of the dichlorophenyl group.[9] The compound is expected to have low solubility in water, which increases in alkaline solutions due to the deprotonation of the carboxylic acid.

Spectroscopic and Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and quantity of a compound. This section outlines the key spectroscopic signatures and provides validated protocols for analysis.

Analytical Workflow Overview

A typical workflow for the comprehensive characterization of **2-(2,5-dichlorophenoxy)propanoic acid** involves a multi-technique approach to confirm structure and assess purity.



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Caption: Workflow for the characterization of **2-(2,5-dichlorophenoxy)propanoic acid**.

Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for both identification and quantification. In negative ion mode, the compound readily deprotonates to form the $[M-H]^-$ ion.

- Expected Ion: $[M-H]^-$
- Calculated m/z: 232.9778^[1]
- Causality: Electrospray ionization (ESI) in negative mode is highly effective for carboxylic acids, as the acidic proton is easily abstracted, leading to a strong and reliable signal for the

molecular ion. Further fragmentation (MS/MS) can be induced to confirm the structure by observing losses corresponding to CO₂ or the dichlorophenoxy group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation by mapping the hydrogen (¹H) and carbon (¹³C) framework.

- ¹H NMR: Expected signals would include a doublet for the methyl (CH₃) group, a quartet for the alpha-proton (CH), and distinct aromatic protons on the dichlorophenyl ring.
- ¹³C NMR: The spectrum is expected to show 9 unique carbon signals, including a signal for the carbonyl carbon (~170-180 ppm), aliphatic carbons, and six distinct aromatic carbons.[\[1\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

- O-H Stretch: A very broad absorption band from ~2500-3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group.
- C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.
- C-O Stretch: Signals in the 1210-1320 cm⁻¹ region are indicative of the ether linkage.
- C-Cl Stretch: Absorptions in the 600-800 cm⁻¹ range are typical for C-Cl bonds.

Protocol: Quantitative Analysis by LC-MS/MS

This protocol is adapted from established methods for analyzing related phenoxy acid compounds.[\[10\]](#) Its design ensures high sensitivity, specificity, and reproducibility.

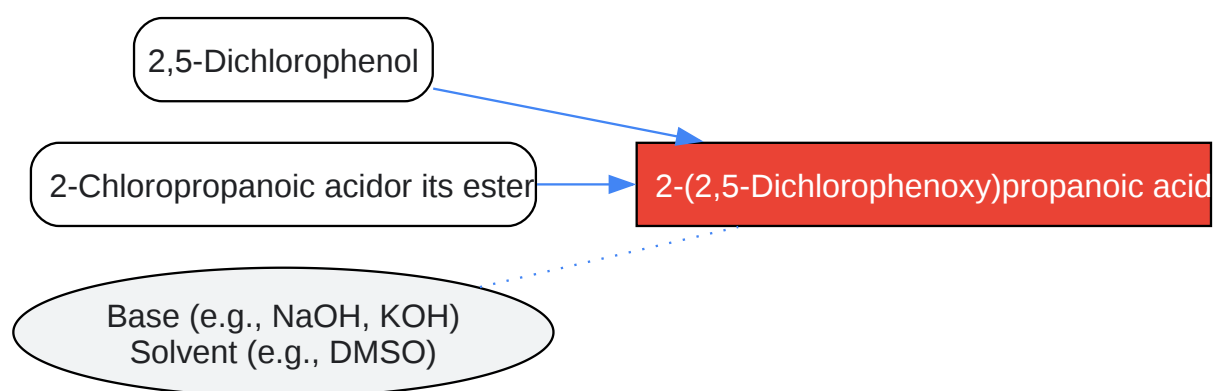
- Objective: To accurately quantify **2-(2,5-dichlorophenoxy)propanoic acid** in a solution.
- Instrumentation: HPLC system coupled to a triple quadrupole mass spectrometer (MS/MS).
- Reagents:

- Acetonitrile (HPLC Grade)
- Methanol (HPLC Grade)
- Water (HPLC Grade)
- Formic Acid (LC-MS Grade)
- Reference Standard of **2-(2,5-dichlorophenoxy)propanoic acid**
- Procedure:
 - Standard Preparation: Prepare a stock solution of the reference standard in methanol. Create a series of calibration standards (e.g., 1-1000 ng/mL) by serial dilution in a 50:50 water:methanol mixture with 0.1% formic acid.
 - Sample Preparation: Dilute the sample to be tested in the same solvent as the calibration standards to fall within the linear range of the assay.
 - LC Conditions:
 - Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 μ m). The C18 stationary phase provides excellent retention for moderately nonpolar compounds like this one.
 - Mobile Phase A: Water + 0.1% Formic Acid.
 - Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
 - Gradient: A time-programmed gradient from high aqueous to high organic content to ensure sharp peak elution.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5 μ L.
 - MS/MS Conditions:
 - Ionization Mode: Negative ESI.

- MRM Transitions: Monitor at least two transitions for confirmation. The primary (quantifier) transition would be the molecular ion to a major fragment, and the secondary (qualifier) would be the molecular ion to another fragment. For example: m/z 233 \rightarrow 161 (loss of propanoic acid moiety) and m/z 233 \rightarrow 189 (loss of CO_2).
- Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the unknown sample by interpolating its peak area on the curve. The use of multiple MRM transitions provides self-validation, ensuring the detected peak is indeed the target analyte.

Chemical Synthesis Pathway

Understanding the synthesis of a compound is crucial for identifying potential impurities. The most common route to phenoxypropanoic acids is through Williamson ether synthesis.



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Caption: General synthesis via Williamson ether synthesis.

This reaction involves the deprotonation of 2,5-dichlorophenol with a base to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic alpha-carbon of a 2-halopropanoic acid derivative.^{[11][12]} This process is efficient but can lead to impurities from unreacted starting materials or side reactions.

Safety and Handling

Proper handling procedures are paramount to ensure laboratory safety.

- Hazard Identification:
 - Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
 - Skin Irritation: May cause skin irritation.[3]
 - Eye Damage: Can cause serious eye irritation or damage.[3]
- Recommended Handling Procedures:
 - Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[13][14]
 - Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
 - First Aid:
 - Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek immediate medical attention.[13][14]
 - Skin: Wash off immediately with soap and plenty of water.[13][14]
 - Ingestion: Rinse mouth and seek medical attention if feeling unwell.[13][14]

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